新棘孢菌素A

概述

描述

新棘霉素A 是一种吲哚生物碱,属于二酮哌嗪类化合物。 它主要从海洋真菌中分离出来,包括烟曲霉和红曲霉等物种 . 该化合物因其多种生物活性而受到广泛关注,包括抗病毒、抗氧化和神经保护特性 .

科学研究应用

新棘霉素A 具有广泛的科学研究应用:

作用机制

新棘霉素A 通过各种分子机制发挥其作用:

抗病毒活性: 它抑制 SARS-CoV-2 的主要蛋白酶 (Mpro),阻止病毒复制.

抗氧化活性: 新棘霉素A 清除活性氧 (ROS) 和活性氮 (RNS),保护细胞免受氧化损伤.

神经保护活性: 它激活神经营养途径并抑制凋亡途径,从而保护神经元免受损伤.

生化分析

Biochemical Properties

Neoechinulin A plays a crucial role in biochemical reactions, particularly in protecting cells from oxidative and nitrosative stress. It interacts with several biomolecules, including chromogranin B and glutaredoxin 3 . These interactions are essential for its neuroprotective effects, as neoechinulin A binds with high affinity to these proteins, thereby mitigating the cytotoxic effects of reactive nitrogen species like peroxynitrite .

Cellular Effects

Neoechinulin A exerts significant effects on various cell types, particularly neuronal cells. It protects PC12 cells from cytotoxicity induced by peroxynitrite generators such as 3-morpholinosydnonimine . This compound influences cell signaling pathways, gene expression, and cellular metabolism by enhancing the cells’ resistance to oxidative stress and improving memory functions in lipopolysaccharide-treated mice .

Molecular Mechanism

At the molecular level, neoechinulin A exerts its effects through direct binding interactions with biomolecules like chromogranin B and glutaredoxin 3 . These interactions inhibit the cytotoxic effects of reactive nitrogen species, thereby protecting neuronal cells from oxidative damage. Additionally, neoechinulin A modulates gene expression related to oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of neoechinulin A change over time. Pre-incubation of cells with neoechinulin A for at least 12 hours is essential for the cells to gain resistance against cytotoxic agents like SIN-1 . The compound’s stability and degradation over time influence its long-term effects on cellular function, with sustained exposure leading to enhanced neuroprotection .

Metabolic Pathways

Neoechinulin A is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes and cofactors that modulate the levels of reactive oxygen and nitrogen species, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, neoechinulin A is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches target sites where it can exert its protective effects .

Subcellular Localization

Neoechinulin A is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct neoechinulin A to these compartments, enhancing its efficacy in protecting cells from oxidative damage .

准备方法

合成路线和反应条件

新棘霉素A 可以通过立体选择性合成方法合成,该方法涉及二酮哌嗪部分的形成。 在 80°C 下的分子内环化以最小的新棘霉素A C-12 上立体异构中心的消旋化进行 . 然而,在 110°C 下的环化会导致部分消旋化 . 合成通常从 L-色氨酸和 L-丙氨酸开始,导致吲哚、二酮哌嗪和异戊烯基部分的形成 .

工业生产方法

新棘霉素A 的工业生产涉及在受控条件下培养烟曲霉等海洋真菌。 然后使用色谱技术提取和纯化该化合物 .

化学反应分析

反应类型

新棘霉素A 经历各种化学反应,包括:

氧化: 新棘霉素A 可以被氧化形成各种氧化的衍生物。

还原: 还原反应可以修饰二酮哌嗪环或吲哚部分。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤化剂或亲核试剂.

形成的主要产物

相似化合物的比较

新棘霉素A 与其他类似化合物如新棘霉素B、棘霉素和红曲霉素进行比较:

新棘霉素B: 结构相似,但表现出不同的生物活性,包括对耐药性流感病毒的强效抑制作用.

棘霉素: 具有结构相似性,但具有不同的抗病毒和细胞保护特性.

红曲霉素: 另一种具有独特生物活性的吲哚二酮哌嗪生物碱.

生物活性

3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as 3-(4-hydroxyphenyl)amino propanoic acid, is a compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its mechanisms, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, specifically an amino group and a hydroxyphenyl moiety, which contribute to its biological activity. The presence of the hydroxyl group enhances its potential for antioxidant activity, while the amino group plays a crucial role in its interaction with biological targets.

Target of Action

3-Amino-3-(4-hydroxyphenyl)propanoic acid primarily targets reactive oxygen species (ROS) and cancer cells. ROS play a significant role in cancer pathogenesis and response to chemotherapeutics.

Mode of Action

The compound exhibits antioxidant properties , scavenging free radicals and thereby reducing oxidative stress within cells. It affects several biochemical pathways, including:

- Lipid Metabolism : Regulates cellular lipid metabolism, preventing the conversion of macrophages into foam cells.

- Oxidative Stress Response : Modulates pathways involved in oxidative stress and inflammation by reducing ROS levels.

Cellular Effects

The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and lipid metabolism.

Molecular Mechanism

At the molecular level, this compound can bind to specific biomolecules such as enzymes and receptors, altering their activity. It has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the flux of metabolites .

Pharmacokinetics

The pharmacokinetics of 3-Amino-3-(4-hydroxyphenyl)propanoic acid involve its absorption, distribution, metabolism, and excretion (ADME) properties. These properties impact its bioavailability and therapeutic efficacy.

Biological Activity Overview

3-Amino-3-(4-hydroxyphenyl)propanoic acid exhibits various biological activities:

- Antioxidant Activity : Demonstrated through DPPH radical scavenging assays .

- Anticancer Properties : Shown to reduce viability in cancer cell lines (e.g., A549 non-small cell lung cancer model) and suppress cell migration .

- Antimicrobial Activity : Novel derivatives have exhibited significant antimicrobial effects against multidrug-resistant pathogens .

Data Tables

Case Studies

- Antioxidant Activity Study : A study demonstrated that derivatives of 3-Amino-3-(4-hydroxyphenyl)propanoic acid exhibited potent antioxidant activity comparable to ascorbic acid. The most promising candidate showed significant reducing capability in various assays, underscoring its potential for therapeutic applications against oxidative stress-related diseases .

- Anticancer Research : Research involving A549 cells indicated that certain derivatives reduced cell viability significantly while showing minimal cytotoxicity towards non-cancerous Vero cells. This selectivity suggests a promising avenue for developing anticancer agents with reduced side effects .

- Antimicrobial Efficacy : In a systematic screening against multidrug-resistant bacterial strains, several derivatives exhibited effective antimicrobial properties. This highlights the potential for these compounds as new therapeutic agents targeting resistant infections .

属性

IUPAC Name |

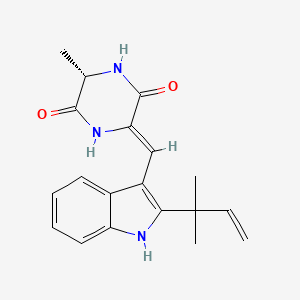

(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-11,21H,1H2,2-4H3,(H,20,24)(H,22,23)/b15-10-/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRPIYZIAHOECW-SAIXKJTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=CC2=C(NC3=CC=CC=C32)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N/C(=C\C2=C(NC3=CC=CC=C32)C(C)(C)C=C)/C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does neoechinulin A exert its neuroprotective effects?

A1: Neoechinulin A has been shown to protect neuronal cells like PC12 cells from damage induced by peroxynitrite, a reactive nitrogen species implicated in neurodegenerative diseases []. While the exact mechanism is still under investigation, studies suggest that it may:

- Directly scavenge peroxynitrite: Neoechinulin A exhibits specific scavenging activity against peroxynitrite but not other reactive oxygen species like superoxide or nitric oxide [].

- Exert neurotrophic factor-like activity: Similar to nerve growth factor, neoechinulin A can inhibit the activation of caspase-3-like proteases, which are involved in apoptosis or programmed cell death [].

- Enhance mitochondrial function: Neoechinulin A has been observed to increase NADH-dehydrogenase activity, an enzyme crucial for mitochondrial energy production []. This suggests it may protect neurons by supporting mitochondrial health, which is often compromised in neurodegenerative conditions.

Q2: What is known about the target proteins of neoechinulin A?

A2: Research using a phage display screen identified chromogranin B and glutaredoxin 3 as potential binding partners for neoechinulin A []. Further studies revealed:

- High binding affinity: Quartz crystal microbalance (QCM) analyses confirmed a strong interaction between neoechinulin A and both chromogranin B and glutaredoxin 3 [].

- Potential role of chromogranin B: RNA interference experiments showed that reducing chromogranin B levels in PC12 cells decreased their susceptibility to peroxynitrite-induced damage, suggesting a possible role for this protein in the neuroprotective action of neoechinulin A [].

Q3: How does neoechinulin A protect against rotenone-induced cytotoxicity?

A3: Rotenone, a neurotoxin linked to Parkinson's disease, inhibits mitochondrial complex I, leading to cellular energy depletion and death. Neoechinulin A was found to protect PC12 cells against rotenone-induced cytotoxicity [], and while the exact mechanism is unclear, it appears to involve:

- Modulation of cellular energy metabolism: Interestingly, neoechinulin A co-treatment, but not pre-treatment, protected against rotenone-induced cell death, suggesting a direct effect on the cellular response to rotenone rather than a preventative action [].

- Paradoxical decrease in ATP levels: Despite protecting cells from energy depletion, neoechinulin A presence paradoxically reduced ATP levels in rotenone-treated cells. This suggests the activation of an energy-demanding cytoprotective mechanism that contributes to mitigating rotenone's toxic effects [].

Q4: What is the role of the C-8/C-9 double bond in the biological activity of neoechinulin A?

A4: Structure-activity relationship (SAR) studies have shown that the C-8/C-9 double bond in neoechinulin A plays a crucial role in its cytoprotective activity against peroxynitrite-induced damage in PC12 cells [, ].

- Conjugated system importance: This double bond forms a conjugated system with the indole and diketopiperazine rings, which seems essential for its antioxidant and anti-nitration activities [].

- Electrophilic nature of C-8: The C-8 carbon's electrophilicity, conferred by the double bond, might be involved in the compound's interaction with biological targets, contributing to its protective effects [].

Q5: Does neoechinulin A possess anti-inflammatory properties?

A5: Yes, neoechinulin A exhibits anti-inflammatory effects, specifically in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a model for inflammation []. It achieves this by:

- Suppression of inflammatory mediators: Neoechinulin A dose-dependently inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) [].

- Modulation of key signaling pathways: Neoechinulin A effectively blocks the activation of nuclear factor-kappaB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways, both central to inflammatory responses []. It achieves this by inhibiting IκB-α phosphorylation and degradation, ultimately preventing NF-κB translocation to the nucleus and subsequent pro-inflammatory gene expression [].

Q6: What is the molecular formula, weight, and key spectroscopic data for neoechinulin A?

A6: Molecular Formula: C29H33N3O3 * Molecular Weight:* 471.59 g/mol

Q7: What is known about the stability of neoechinulin A under different conditions?

A7: While specific stability data is limited in the provided research papers, neoechinulin A, like many natural products, may be susceptible to degradation under certain conditions such as:

Q8: What formulation strategies could be employed to improve the stability, solubility, or bioavailability of neoechinulin A?

A8: Several formulation approaches could be explored to enhance the pharmaceutical properties of neoechinulin A:

Q9: What is known about the toxicity and safety profile of neoechinulin A?

A9: While neoechinulin A exhibits promising biological activities, further research is crucial to establish its safety profile. Toxicological studies are needed to:

Q10: What analytical techniques are commonly employed to characterize and quantify neoechinulin A?

A10: A combination of techniques is typically used for the analysis of neoechinulin A:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。